Vanadium(V) oxytriethoxide

Overview

Description

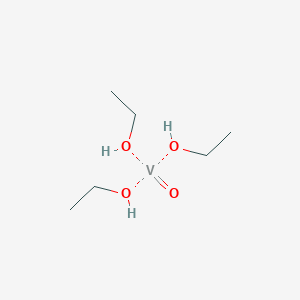

Vanadium(V) oxytriethoxide, also known as vanadium (V) oxytriethoxide, is a chemical compound with the molecular formula C6H15O4V and a molecular weight of 202.12 g/mol . It is a dark yellow-green to dark green liquid with a boiling point of 125-128°C and a density of 1.139 g/mL at 25°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is commonly used as a catalyst in organic synthesis , suggesting that it interacts with various organic compounds to facilitate chemical reactions.

Mode of Action

Vanadium(V) oxytriethoxide acts as a catalyst in oxidation-reduction reactions . As a catalyst, it speeds up the rate of chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Biochemical Pathways

Given its role as a catalyst in oxidation-reduction reactions , it can be inferred that it plays a role in various biochemical pathways involving these types of reactions.

Pharmacokinetics

As a catalyst, it is likely to remain unchanged during the reactions it facilitates .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, particularly oxidation-reduction reactions . By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Biochemical Analysis

Biochemical Properties

It is known that vanadium plays a multifaceted role in biological systems, including glucose and lipid metabolism as an insulin-mimetic, antilipemic, and a potent stress alleviating agent in diabetes when administered at lower doses . The intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor, is inhibited by vanadium, thus facilitating the uptake of glucose inside the cell but only in the presence of insulin .

Cellular Effects

High levels of reactive oxygen species (ROS) produced under vanadium stress may be the main reason for vanadium toxicity to terrestrial and aquatic organisms .

Molecular Mechanism

Vanadium compounds are known to inhibit the intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor . This facilitates the uptake of glucose inside the cell but only in the presence of insulin .

Metabolic Pathways

Vanadium contributes to high-efficient biological nitrogen fixation as a co-factor .

Preparation Methods

Vanadium(V) oxytriethoxide can be synthesized through several methods. One common method involves the reaction of vanadium pentoxide (V2O5) with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the use of vanadium tetrachloride (VCl4) and ethanol, which also produces vanadium, triethoxyoxo-, (T-4)- under similar reaction conditions .

Chemical Reactions Analysis

Vanadium(V) oxytriethoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to higher oxidation states of vanadium compounds. Reduction reactions often involve the use of reducing agents such as hydrogen or hydrazine, leading to the formation of lower oxidation state vanadium compounds. Substitution reactions typically involve the replacement of the ethoxy groups with other ligands, resulting in the formation of different vanadium complexes.

Scientific Research Applications

Vanadium(V) oxytriethoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including oxidation and polymerization reactions. In biology and medicine, it has been studied for its potential therapeutic effects, including its role in regulating blood sugar levels and its anticancer properties. In industry, it is used in the production of vanadium-based catalysts and as a precursor for the synthesis of other vanadium compounds.

Comparison with Similar Compounds

Vanadium(V) oxytriethoxide can be compared with other vanadium compounds such as vanadium pentoxide (V2O5), vanadium tetrachloride (VCl4), and vanadium oxytrichloride (VOCl3). While all these compounds contain vanadium, they differ in their oxidation states, chemical properties, and applications. This compound is unique due to its ethoxy groups, which provide it with distinct reactivity and solubility properties .

Similar Compounds::- Vanadium pentoxide (V2O5)

- Vanadium tetrachloride (VCl4)

- Vanadium oxytrichloride (VOCl3)

Biological Activity

Vanadium(V) oxytriethoxide (VOEt3) is a vanadium compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and diabetes research. This article reviews the biological effects of VOEt3, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Vanadium Compounds

Vanadium exists in multiple oxidation states, with V(IV) and V(V) being the most biologically relevant. Vanadium compounds, including VOEt3, have been studied for their ability to modulate various biological processes such as oxidative stress, apoptosis, and immune response.

- Protein Tyrosine Phosphatase Inhibition :

-

Oxidative Stress Modulation :

- VOEt3 can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. However, it can also enhance antioxidant defenses by increasing levels of glutathione (GSH) in certain tissues . The dual role of vanadium compounds in promoting oxidative damage or providing protection is context-dependent.

- Induction of Apoptosis :

Oncolytic Virotherapy Enhancement

A significant study demonstrated that VOEt3 enhances the efficacy of oncolytic viruses (OVs) like VSVΔ51 in cancer cells. The combination treatment resulted in increased viral spread and cell death compared to treatment with the virus alone. Flow cytometry analysis confirmed that cell death was primarily apoptotic .

Diabetes Research

In animal models, VOEt3 has shown promise in improving glucose metabolism and insulin sensitivity. For instance, administration of vanadyl sulfate (a related compound) restored altered oxidative stress markers in diabetic rats, suggesting that VOEt3 may offer similar benefits .

Data Tables

Properties

IUPAC Name |

ethanol;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDIJSLBFQEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311182 | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686-22-2 | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Vanadium(V) oxytriethoxide and are there any insights into its bonding characteristics?

A1: this compound, also known as triethyl vanadate, has the molecular formula VO(OC2H5)3. [] Mass spectrometry and thermodynamic studies have been used to determine bond dissociation energies within this molecule and its corresponding molecule ion. [] These studies revealed a relative weakening of the Cα-bonds in the molecule ion, aligning with observed interaction reactions. Conversely, the V-O and O-C bonds exhibited increased strength, explaining the absence of certain fragmentation patterns typically observed in mass spectrometry. This bond behavior correlates with Gutmann's donor-acceptor concept. []

Q2: What are the catalytic applications of this compound?

A2: this compound serves as a valuable catalyst in organic synthesis. One notable application is its use as an oxidizing agent in the preparation of lansoprazole, a proton pump inhibitor used to treat stomach ulcers. [] Specifically, it catalyzes the oxidation of the corresponding thio-ether precursor to lansoprazole. This process can also utilize vanadium(V) oxytrifluoride or a mixture of the two vanadium catalysts. []

Q3: Can this compound be used to synthesize nanomaterials and what are their properties?

A3: Yes, this compound is a valuable precursor for synthesizing core-shell vanadium oxide-carbon nanoparticles. [] A single-step, solvent-, catalyst-, and template-free process utilizing thermal decomposition of this compound at 700 °C under autogenic pressure yields carbon-coated V2O3 nanoparticles. [] Further thermal treatment of these nanoparticles in an air atmosphere at 450 °C for 2 hours produces V2O5 nanoparticles. [] The resulting nanoparticles have been characterized using a variety of techniques including XRD, TEM, Raman spectroscopy, and SEM. Interestingly, the V2O5 nanoparticles exhibit a broad green photoluminescence at room temperature, a phenomenon rarely observed in vanadium oxide materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.